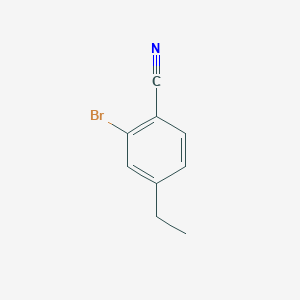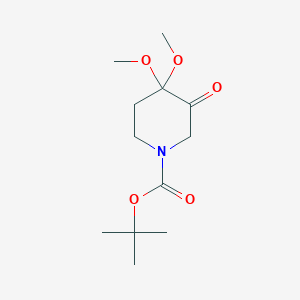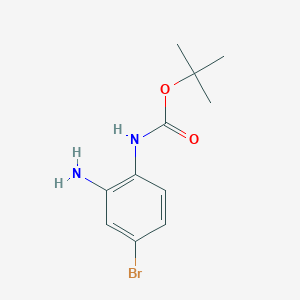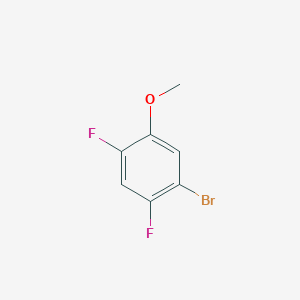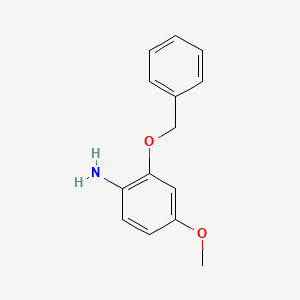![molecular formula C12H24N2O2 B1375657 tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate CAS No. 1158759-03-5](/img/structure/B1375657.png)
tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate
Descripción general
Descripción
Tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C12H24N2O2 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl (4-methyl-4-piperidinyl)methylcarbamate .
Molecular Structure Analysis
The InChI code for tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12/h13H,5-9H2,1-4H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Isomorphous Crystal Structures and Hydrogen/Halogen Bonds : The study by Baillargeon et al. (2017) examined isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate. The research highlighted the interactions of molecules linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Synthesis of Biologically Active Compounds : Zhao et al. (2017) described the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291). This research developed a rapid synthetic method, optimizing the process for higher yields (Zhao et al., 2017).
Chemical Reactions Involving Carbamates : Ortiz et al. (1999) explored the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and various electrophiles. This study provides insights into the functionalization of carbamates and subsequent hydrolysis to form 1,2-diols (Ortiz et al., 1999).
Neuroprotective Activity in Alzheimer’s Disease Models : Camarillo-López et al. (2020) investigated the neuroprotective activity of tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate in models of Alzheimer's disease. The compound showed moderate protective effects in astrocytes against amyloid beta 1-42 and was evaluated in in vivo studies (Camarillo-López et al., 2020).
Hydrogen Bond Interplay in Carbamate Derivatives : Das et al. (2016) synthesized two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, and analyzed their crystal structures. The study emphasized the role of N H⋯O, N H⋯Se, C H⋯O, C H⋯Cl, and C H⋯π hydrogen bonds in assembling molecules into a three-dimensional architecture (Das et al., 2016).
Aqueous Phosphoric Acid in Deprotection of tert-Butyl Carbamates : Li et al. (2006) explored the use of aqueous phosphoric acid as a reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This study highlighted the mild and selective reaction conditions, preserving the stereochemical integrity of the substrates (Li et al., 2006).
Safety And Hazards
This compound has been classified as having acute toxicity (oral) and is labeled with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12/h13H,5-9H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIYCSNDWNMPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

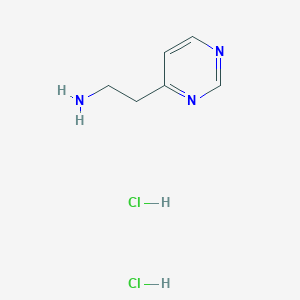
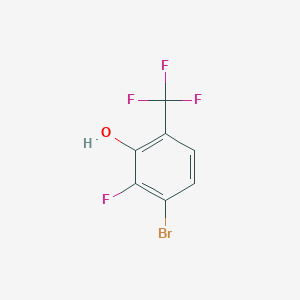
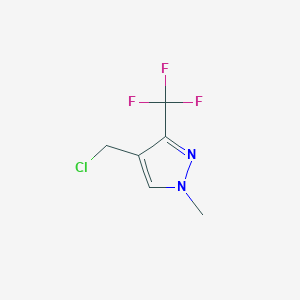
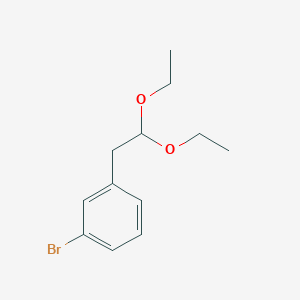
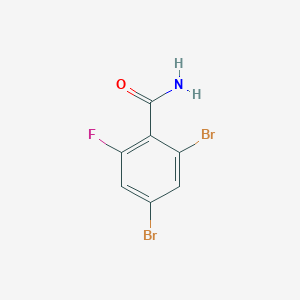

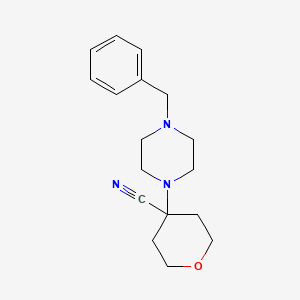
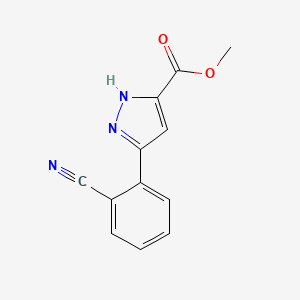
![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)
